molecular formula C14H20N2 B6322614 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine CAS No. 851388-61-9

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

Cat. No.: B6322614
CAS No.: 851388-61-9
M. Wt: 216.32 g/mol
InChI Key: CVIWGPQILYTQHX-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine (CAS: 851388-54-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.322 g/mol . Structurally, it features a cyclopropanamine group fused to a benzyl-substituted pyrrolidine ring. The stereochemistry of the pyrrolidine moiety is specified as (3R) in its IUPAC name, indicating the spatial arrangement critical to its interactions.

Key physicochemical properties include:

  • Hydrogen bond donors (HBD): 1
  • Hydrogen bond acceptors (HBA): 2
  • Rotatable bonds: 3
  • Heavy atoms: 16

Its InChIKey (CVIWGPQILYTQHX-CYBMUJFWSA-N) and SMILES string (C1CC1C2CN(CC2C3=CC=CC=C3)CC4=CC=CC=C4) highlight the cyclopropane ring, benzyl group, and pyrrolidine scaffold .

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIWGPQILYTQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2(CC2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(1-benzylpyrrolidin-3-YL)cyclopropanamine is best understood through comparison with related cyclopropanamine derivatives. Below is a detailed analysis of three analogous compounds:

1-(3-Bromophenyl)cyclopropanamine (CAS: 546115-65-5)

  • Molecular formula: C₉H₁₀BrN
  • Molecular weight: 212.09 g/mol
  • Key features: A cyclopropanamine group directly attached to a 3-bromophenyl substituent.
  • Comparison:
    • Substituent difference: Replaces the benzylpyrrolidine group with a brominated aromatic ring.
    • Hydrogen bonding: Similar HBD/HBA count (1 HBD, 1 HBA), but reduced complexity due to the absence of a pyrrolidine ring.
    • Applications: Brominated aryl groups are common in agrochemicals and kinase inhibitors, suggesting divergent biological roles compared to the benzylpyrrolidine scaffold .

1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride

  • Molecular formula: C₇H₁₀N₄·2HCl (free base: C₇H₁₀N₄)
  • Molecular weight: 223.10 g/mol (free base)
  • Key features: Cyclopropanamine linked to a pyrimidine heterocycle , with dihydrochloride salt formulation.
  • Comparison: Substituent difference: A nitrogen-rich pyrimidine ring replaces the benzylpyrrolidine group. Hydrogen bonding: Higher HBA count (4 vs. Synthetic utility: Used in peptide coupling reactions (e.g., with HATU), indicating relevance in drug conjugation strategies .

1-(4-Chloro-3-nitrophenyl)cyclopropanamine (CAS: 900505-08-0)

  • Molecular formula: C₉H₉ClN₂O₂
  • Molecular weight: 212.64 g/mol
  • Key features: Cyclopropanamine attached to a chloronitrophenyl group.
  • Comparison: Substituent difference: Electron-withdrawing nitro and chloro groups contrast with the electron-rich benzylpyrrolidine. Reactivity: Nitro groups may confer redox activity or serve as synthetic intermediates for further functionalization.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent HBD HBA Rotatable Bonds Applications/Notes
This compound C₁₄H₂₀N₂ 216.32 Benzylpyrrolidine 1 2 3 CNS-targeting scaffolds
1-(3-Bromophenyl)cyclopropanamine C₉H₁₀BrN 212.09 3-Bromophenyl 1 1 1 Agrochemical intermediates
1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride C₇H₁₀N₄·2HCl 223.10 Pyrimidine 2 4 1 Drug conjugation
1-(4-Chloro-3-nitrophenyl)cyclopropanamine C₉H₉ClN₂O₂ 212.64 4-Chloro-3-nitrophenyl 1 3 1 Redox-active intermediates

Key Research Findings and Implications

  • Structural Flexibility: The benzylpyrrolidine group in the target compound provides greater conformational flexibility (3 rotatable bonds) compared to rigid aryl-substituted analogs . This may enhance binding to dynamic protein pockets.
  • Biological Relevance: Pyrrolidine and pyrimidine derivatives are prevalent in FDA-approved drugs (e.g., antipsychotics, antivirals), suggesting both compounds could serve as lead structures .

Biological Activity

1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound with significant potential in medicinal chemistry, particularly concerning its interactions with various biological targets. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a cyclopropane ring and a pyrrolidine moiety. Its chemical formula is represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This compound's distinctive properties arise from the presence of both a benzyl group and a cyclopropylamine structure, which influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of various receptors and enzymes, particularly those involved in neurological pathways. The compound has been shown to bind selectively to certain receptors, influencing neurotransmitter release and uptake .

Key Mechanisms:

  • Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. SAR studies have identified several analogs with varying degrees of potency and selectivity.

Compound NameStructural FeaturesBiological Activity
(S)-N-Benzyl-3-hydroxypyrrolidineHydroxyl group on pyrrolidineEnhanced solubility
1-(2-Methylbenzyl)pyrrolidin-3-amineMethyl substitution on benzeneAltered receptor selectivity
(R)-1-(4-Fluorobenzyl)pyrrolidin-3-amineFluorine substitutionIncreased metabolic stability

These analogs demonstrate how modifications to the core structure can lead to significant changes in biological activity, highlighting the importance of specific functional groups in mediating effects .

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant properties of this compound in a mouse model. The compound exhibited notable anticonvulsant activity, with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. In particular, the compound showed an ED50 value around 30 mg/kg in the maximal electroshock (MES) test .

Table: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Reference
This compound30Current Study
Phenobarbital22Choi et al., 1996

This study underscores the potential therapeutic applications of this compound in treating seizure disorders.

Applications in Medicine

The ongoing research into this compound suggests several potential applications:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be beneficial for conditions such as epilepsy or anxiety disorders.
  • Pharmaceutical Development : Its unique structure makes it a valuable candidate for developing new drugs targeting specific biological pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine
Reactant of Route 2
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1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

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